Methyl 3,3-dimethyl-5-oxohexanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,3-dimethyl-5-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(10)5-9(2,3)6-8(11)12-4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUYLFCBWGXUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497332 | |
| Record name | Methyl 3,3-dimethyl-5-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68208-76-4 | |
| Record name | Methyl 3,3-dimethyl-5-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3,3 Dimethyl 5 Oxohexanoate
Established Synthetic Routes and Precursors
Ozonolysis-Based Approaches from Cycloalkenes
A key method for synthesizing 3,3-dimethyl-5-oxohexanoic acid and its esters involves the ozonolysis of cycloalkenes. This reaction cleaves the double bond of the cyclic starting material to yield a linear compound with carbonyl groups at the former positions of the double bond. masterorganicchemistry.combyjus.comyoutube.comwikipedia.org
A notable precursor for this synthesis is isophorone (B1672270). The ozonolysis of isophorone, followed by appropriate workup, directly leads to the formation of 3,3-dimethyl-5-oxohexanoic acid or its esters. For instance, a solution of isophorone in ethyl acetate (B1210297), when treated with ozone at 0°C and subsequently refluxed with ethanol (B145695) and sulfuric acid, yields ethyl 3,3-dimethyl-5-oxohexanoate. prepchem.com In another variation, ozonolysis of isophorone in dichloromethane (B109758) followed by treatment with boiling water yields 3,3-dimethyl-5-oxohexanoic acid. prepchem.com
The ozonolysis reaction proceeds through the formation of an ozonide intermediate. masterorganicchemistry.combyjus.com The subsequent workup determines the final products. A reductive workup, often employing reagents like dimethyl sulfide (B99878) (DMS) or zinc, preserves any aldehydes formed. masterorganicchemistry.commsu.edu An oxidative workup, on the other hand, will oxidize any aldehydes to carboxylic acids. masterorganicchemistry.com The choice of workup conditions is therefore crucial in obtaining the desired product.
Table 1: Ozonolysis of Isophorone for the Synthesis of 3,3-dimethyl-5-oxohexanoate Derivatives
| Precursor | Reagents | Product | Yield | Reference |
| Isophorone | 1. O₃, Ethyl Acetate, 0°C; 2. Ethanol, H₂SO₄, reflux | Ethyl 3,3-dimethyl-5-oxo-hexanoate | 85.9% | prepchem.com |
| Isophorone | 1. O₃, Dichloromethane, 0°C; 2. Boiling water | 3,3-Dimethyl-5-oxohexanoic acid | - | prepchem.com |
Esterification and Transesterification Strategies
Esterification of the parent carboxylic acid, 3,3-dimethyl-5-oxohexanoic acid, is a direct route to obtaining methyl 3,3-dimethyl-5-oxohexanoate. This can be achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.
Transesterification is another viable method. This process involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. For instance, ethyl 3,3-dimethyl-5-oxohexanoate can be converted to the methyl ester by reacting it with methanol. Lipase-catalyzed transesterification has been shown to be an effective method for preparing various β-keto esters under mild, solvent-free conditions. google.comgoogle.com
Condensation and Alkylation Reactions for β-Ketoester Formation
The formation of β-ketoesters, such as this compound, is a cornerstone of organic synthesis. numberanalytics.comresearchgate.net The Claisen condensation is a classical and widely used method for this purpose. numberanalytics.comlibretexts.orggeeksforgeeks.orglibretexts.org This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-ketoester. numberanalytics.comlibretexts.orggeeksforgeeks.org A variation, the crossed Claisen condensation, utilizes two different esters. libretexts.orglibretexts.org For the synthesis of a compound like this compound, a suitable strategy would involve the condensation of an appropriate ester enolate with another ester.
Alkylation of a pre-existing β-ketoester is another powerful strategy. This involves the deprotonation of the α-carbon of a β-ketoester to form an enolate, which then acts as a nucleophile to attack an alkyl halide. To synthesize this compound, one could envision starting with a simpler β-ketoester and introducing the necessary methyl groups via alkylation. However, creating quaternary carbon centers through alkylation presents a significant challenge. acs.orgresearchgate.net
Table 2: General Methods for β-Ketoester Synthesis
| Reaction Type | Description | Key Features |
| Claisen Condensation | Condensation of two esters in the presence of a strong base. numberanalytics.comlibretexts.orggeeksforgeeks.org | Forms a new carbon-carbon bond, producing a β-ketoester. geeksforgeeks.org |
| Crossed Claisen Condensation | Condensation between two different ester reactants. libretexts.orglibretexts.org | Often complex mixtures are formed unless one reactant has no alpha hydrogens. libretexts.orglibretexts.org |
| Alkylation of β-Ketoesters | Deprotonation of a β-ketoester followed by reaction with an alkyl halide. | Useful for introducing substituents at the α-position. |
Novel and Advanced Synthetic Approaches
Chemoenzymatic and Biocatalytic Pathways for Structural Analogues
The use of enzymes in organic synthesis, or biocatalysis, offers a green and efficient alternative to traditional chemical methods. researchgate.netnih.gov Enzymes operate under mild conditions and exhibit high selectivity. nih.gov Lipases, for example, are used in the synthesis of β-keto esters through transesterification. google.comgoogle.com
Chemoenzymatic approaches combine chemical and enzymatic steps to achieve a desired transformation. For instance, a chemical reaction might be used to create a precursor that is then acted upon by an enzyme to introduce chirality or another specific functionality. google.com Biosynthetic pathways in microorganisms are a rich source of enzymes that can be harnessed for biocatalysis. acs.orguni-hannover.de These pathways can be engineered to produce specific structural analogues of target molecules.
Asymmetric Synthesis Investigations for Enantiomeric Forms of Related Structures
Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in the synthesis of biologically active compounds. nih.gov For β-ketoesters, several strategies for asymmetric synthesis have been explored. rsc.orgacs.org
One approach is the asymmetric alkylation of β-ketoesters, where a chiral catalyst is used to control the stereochemistry of the newly formed stereocenter. acs.org Another method involves the asymmetric reduction of the ketone group in a β-ketoester to produce a chiral β-hydroxy ester. nih.gov This can be achieved using biocatalytic methods, employing enzymes such as alcohol dehydrogenases. nih.govresearchgate.netresearchgate.net
Organocatalysis has also emerged as a powerful tool for the asymmetric functionalization of β-ketoesters. acs.org Chiral organocatalysts can be used to mediate a variety of transformations, including halogenation and fluorination, with high enantioselectivity. nih.govmdpi.comacs.org
Catalysis-Driven Methodologies in Synthesis
The industrial and laboratory-scale synthesis of esters like this compound heavily relies on catalytic processes to ensure efficiency, selectivity, and favorable reaction kinetics. While specific catalytic systems for this exact molecule are not extensively documented in publicly available literature, analogous syntheses and general principles of esterification provide a strong basis for understanding potential catalytic approaches.
One plausible catalytic route is the ozonolysis of a suitable precursor followed by an acid-catalyzed esterification. For instance, a known synthesis of the closely related ethyl 3,3-dimethyl-5-oxohexanoate involves the ozonolysis of isophorone. In this process, the double bond of isophorone is cleaved to form an ozonide, which is then oxidatively worked up and esterified. The key catalytic step is the esterification, where a strong acid catalyst like sulfuric acid is employed to facilitate the reaction between the intermediate carboxylic acid and the alcohol. prepchem.com
To produce this compound, methanol would be used in place of ethanol. The reaction proceeds via protonation of the carboxylic acid group by the acid catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Another significant catalysis-driven approach is the use of dimethyl carbonate (DMC) as a methylating agent. DMC is considered a "green" reagent due to its low toxicity and the fact that it produces benign byproducts. smith.edu This method can be catalyzed by a variety of bases. The base deprotonates the carboxylic acid precursor, forming a carboxylate anion that then acts as a nucleophile, attacking one of the methyl groups of DMC in a direct methyl transfer mechanism. smith.edu
Solid acid catalysts, such as zirconium or titanium-based catalysts, are also gaining prominence in esterification reactions. mdpi.com These heterogeneous catalysts offer advantages in terms of separation from the reaction mixture and potential for reuse. The mechanism involves the Lewis acidic sites on the catalyst surface activating the carbonyl group of the carboxylic acid, thereby facilitating the nucleophilic attack by methanol. mdpi.com
Reaction Conditions and Yield Optimization Studies in Synthesis
The efficiency and yield of the synthesis of this compound are profoundly influenced by the specific reaction conditions employed. The optimization of parameters such as solvent, catalyst system, temperature, and pressure is crucial for maximizing product formation and minimizing side reactions.
Solvent Effects on Synthetic Efficiency
The choice of solvent plays a multifaceted role in the synthesis of this compound. In the context of the ozonolysis route, a non-participating solvent that can dissolve the starting material (e.g., isophorone) and is stable to ozone is required. Ethyl acetate is a common choice for this purpose as it effectively solubilizes the reactants and is relatively inert under the reaction conditions. prepchem.com
For esterification reactions, the solvent can influence the reaction equilibrium. In acid-catalyzed esterifications, it is often beneficial to use an excess of the alcohol (methanol in this case) which can also serve as the solvent. This drives the equilibrium towards the product side. In some cases, a co-solvent might be used to ensure the solubility of all reactants and catalysts.
The polarity of the solvent can also affect the reaction rate. For instance, in base-catalyzed methylations using dimethyl carbonate, a polar aprotic solvent like DMSO can be effective as it can solvate the cation of the base while leaving the anion more reactive. smith.edu
Catalyst and Reagent System Development
The development of efficient catalyst and reagent systems is central to the successful synthesis of this compound. As previously mentioned, strong mineral acids like sulfuric acid are effective for direct esterification, though they can present challenges with product separation and catalyst removal. prepchem.com
The development of solid acid catalysts represents a significant advancement. These materials, such as zirconia-supported catalysts, can be easily filtered off after the reaction, simplifying the work-up procedure. mdpi.com Their catalytic activity can be tuned by modifying the support material and the active metal centers.
In base-catalyzed methylations with dimethyl carbonate, the choice of base is critical. Inorganic bases like potassium carbonate and potassium bicarbonate have been shown to be effective and offer a milder and more cost-effective alternative to stronger organic bases. smith.edu The choice of the cation can also influence the reaction, although in some studies, the effect of the counter-ion was found to be minimal. smith.edu
Below is a table summarizing potential catalyst systems for the synthesis of this compound based on analogous reactions.
| Catalyst System | Reagents | Reaction Type | Potential Advantages |
| Sulfuric Acid | 3,3-Dimethyl-5-oxohexanoic acid, Methanol | Acid-catalyzed Esterification | High catalytic activity |
| Potassium Carbonate | 3,3-Dimethyl-5-oxohexanoic acid, Dimethyl Carbonate | Base-catalyzed Methylation | Mild conditions, "green" reagent |
| Zirconium/Titanium Solid Acid | 3,3-Dimethyl-5-oxohexanoic acid, Methanol | Heterogeneous Catalysis | Easy separation, reusable |
| DABCO | 3,3-Dimethyl-5-oxohexanoic acid, Dimethyl Carbonate | Base-catalyzed Methylation | High yield in some systems |
Temperature and Pressure Influence on Product Formation
Temperature is a critical parameter that must be carefully controlled to achieve a good yield of this compound. In the ozonolysis step for the synthesis of the precursor, low temperatures (e.g., 0°C) are typically employed to prevent the decomposition of the unstable ozonide intermediate. prepchem.com
For the subsequent esterification, the temperature is generally elevated to increase the reaction rate. In the synthesis of the ethyl ester analogue, the reaction mixture is refluxed overnight. prepchem.com The optimal temperature will depend on the specific catalyst and solvent system used. For example, base-catalyzed methylations with dimethyl carbonate have been successfully carried out at temperatures around 90°C. smith.edu
Pressure is generally not a major parameter in the liquid-phase synthesis of this compound under the described methods. Most of the reactions are carried out at atmospheric pressure. However, in a sealed reaction vessel, the vapor pressure of the solvent will increase with temperature, which could have a minor influence on the reaction kinetics. For gas-phase reactions or when dealing with highly volatile reactants, pressure would become a more significant factor to control.
The following table outlines the typical temperature and pressure conditions for the synthesis of a similar compound, which can be extrapolated for this compound.
| Reaction Step | Reactants | Temperature | Pressure | Reported Yield of Analogue |
| Ozonolysis | Isophorone, Ozone | 0°C | Atmospheric | - |
| Esterification | Intermediate acid, Ethanol, Sulfuric Acid | Reflux | Atmospheric | 85.9% (for ethyl ester) prepchem.com |
Chemical Reactivity and Transformation Studies of Methyl 3,3 Dimethyl 5 Oxohexanoate
Reactivity at the Keto and Ester Functionalities
The dual functionality of methyl 3,3-dimethyl-5-oxohexanoate allows for a range of chemical transformations at both the ketone and ester groups. The reactivity of these groups is influenced by their electronic and steric environments.
Nucleophilic Addition Reactions of the Carbonyl Group
The ketone carbonyl group in this compound is susceptible to nucleophilic attack. Enolates, which are carbon nucleophiles generated by the deprotonation of a carbonyl compound, can react with the ketone. masterorganicchemistry.com For instance, the dianion of methyl acetoacetate (B1235776) has been shown to react with ketones to yield δ-hydroxy-β-keto esters. cdnsciencepub.com While direct studies on this compound are not extensively detailed in the provided results, the general reactivity of β-keto esters suggests that it would undergo similar reactions. The steric hindrance from the gem-dimethyl group might, however, necessitate stronger nucleophiles or more forcing reaction conditions.
| Reactant | Product Type | General Transformation |
| Organometallic Reagents (e.g., Grignard reagents, organolithium reagents) | Tertiary Alcohols | Addition to the ketone carbonyl, followed by protonation. |
| Hydride Reagents (e.g., NaBH4, LiAlH4) | Secondary Alcohols | Reduction of the ketone to a hydroxyl group. |
| Cyanide (e.g., HCN, NaCN) | Cyanohydrins | Addition of a cyano group to the ketone carbonyl. |
Reduction Pathways to Hydroxyester Derivatives
The selective reduction of one carbonyl group in the presence of the other is a key transformation. The ketone is generally more reactive towards nucleophilic reducing agents than the ester. Therefore, reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol, yielding methyl 3,3-dimethyl-5-hydroxyhexanoate. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester, leading to the formation of a diol.
| Reducing Agent | Primary Product | Notes |
| Sodium Borohydride (NaBH₄) | Methyl 3,3-dimethyl-5-hydroxyhexanoate | Selective for the ketone. |
| Lithium Aluminum Hydride (LiAlH₄) | 3,3-dimethylhexane-1,5-diol | Reduces both ketone and ester. |
Oxidation Reactions and Product Characterization
Oxidation reactions of this compound are less commonly described. Strong oxidizing agents could potentially cleave the carbon-carbon bonds of the molecule. For instance, ozonolysis of isophorone (B1672270), a related cyclic ketone, is a known method to produce the ethyl ester of 3,3-dimethyl-5-oxohexanoic acid. prepchem.com This suggests that under specific oxidative conditions, the carbon backbone of this compound could be cleaved.
Carbon–Carbon Bond Formation Reactions
The acidic protons on the carbon atom between the two carbonyl groups (the α-carbon) allow for the formation of an enolate, a key intermediate for creating new carbon-carbon bonds. masterorganicchemistry.com
Aldol (B89426) Condensation and Related Enolate Chemistry
The formation of an enolate from this compound allows it to act as a nucleophile in aldol-type reactions. bham.ac.uk By treating the β-keto ester with a suitable base, the enolate can be generated and subsequently reacted with aldehydes or ketones to form β-hydroxy keto esters. cdnsciencepub.com The choice of base is crucial; a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete enolate formation. youtube.com The enolate of a β-keto ester is stabilized by the delocalization of the negative charge onto both oxygen atoms, making it a relatively stable and useful nucleophile. masterorganicchemistry.com
| Base | Enolate Formation | Subsequent Reaction | Product Type |
| Lithium Diisopropylamide (LDA) | Quantitative enolate formation | Reaction with an aldehyde (R'CHO) | Methyl 3,3-dimethyl-5-hydroxy-4-(R'-methyl)-5-oxohexanoate |
| Sodium Hydride (NaH) | Enolate formation | Reaction with a ketone (R'R''CO) | Methyl 3,3-dimethyl-5-hydroxy-4-(R'R''-methyl)-5-oxohexanoate |
Alkylation and Acylation Reactions
The enolate of this compound can also participate in alkylation and acylation reactions. Alkylation involves the reaction of the enolate with an alkyl halide, resulting in the formation of a new carbon-carbon bond at the α-position. masterorganicchemistry.com Similarly, acylation can be achieved by reacting the enolate with an acyl chloride or anhydride, introducing an additional acyl group. These reactions provide a powerful method for elaborating the carbon skeleton of the molecule. The dianion of methyl acetoacetate, a related compound, is known to undergo both alkylation and acylation. cdnsciencepub.com
| Electrophile | Reaction Type | Product |
| Alkyl Halide (R-X) | Alkylation | Methyl 2-alkyl-3,3-dimethyl-5-oxohexanoate |
| Acyl Chloride (RCOCl) | Acylation | Methyl 2-acyl-3,3-dimethyl-5-oxohexanoate |
Cyclization Reactions Leading to Fused Systems
While specific examples of intramolecular cyclization of this compound to form fused ring systems are not extensively documented in readily available literature, the structural motifs present in the molecule suggest potential pathways for such transformations. The presence of a ketone and an ester group at the 1,5-position makes it a candidate for intramolecular condensation reactions, which could lead to the formation of six-membered rings.
One plausible, though not formally documented, reaction is an intramolecular Claisen condensation. Under basic conditions, deprotonation at the α-carbon to the ester (C-2) or the methyl ketone (C-6) could occur. Deprotonation at C-2 would lead to a nucleophilic attack on the ketone carbonyl, potentially forming a six-membered cyclic β-hydroxy ester. Subsequent dehydration could yield a cyclohexenone derivative. However, for a fused system to form, the starting material would typically require an existing ring structure.
In a related context, a patent describes the reaction of this compound with sodium methoxide (B1231860) in methanol (B129727), which is then subjected to ozonolysis and hydrolysis to produce 3,3-dimethylglutaric acid. This process involves a ring-opening of an intermediate, rather than the formation of a stable fused ring system.
The synthesis of heterocyclic compounds from analogous keto-esters is a well-established field. For instance, the reaction of keto-esters with reagents like hydrazines or hydroxylamine (B1172632) can lead to the formation of pyrazoles or isoxazoles, respectively. While these are not fused systems, they demonstrate the utility of the keto-ester functionality in constructing cyclic frameworks. The synthesis of more complex, fused heterocyclic systems would likely require a multi-step synthetic sequence starting from this compound.
Hydrolysis and Transesterification Dynamics
The ester and ketone functionalities in this compound are susceptible to hydrolysis and transesterification, reactions that are fundamental to its chemical behavior and potential applications.
Hydrolysis:
The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction proceeds via protonation of the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by water. This is a reversible process, and the equilibrium can be shifted towards the products by using a large excess of water. The kinetics of acid-catalyzed hydrolysis of esters like methyl acetate (B1210297) have been studied, and they typically follow a mechanism where the formation of the tetrahedral intermediate is the rate-determining step. youtube.comyoutube.com
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the ester carbonyl. This reaction is essentially irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst to form a new ester.
Acid-Catalyzed Transesterification: Similar to hydrolysis, the ester is activated by protonation, followed by nucleophilic attack by the new alcohol. This is an equilibrium-controlled process, and to drive the reaction to completion, the reactant alcohol is often used as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification: This method typically employs an alkoxide base corresponding to the alcohol being used for the exchange. The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com
The dynamics of these reactions, including reaction rates and equilibrium positions, are influenced by factors such as temperature, catalyst concentration, and the steric and electronic properties of the reactants.
| Reaction Type | Catalyst | General Conditions | Product |
| Hydrolysis | Acid (e.g., H₂SO₄, HCl) | Aqueous solution, heat | 3,3-dimethyl-5-oxohexanoic acid |
| Hydrolysis | Base (e.g., NaOH, KOH) | Aqueous solution, heat | Salt of 3,3-dimethyl-5-oxohexanoic acid |
| Transesterification | Acid (e.g., H₂SO₄) | Excess of new alcohol (R'OH), heat | R' 3,3-dimethyl-5-oxohexanoate |
| Transesterification | Base (e.g., NaOR') | New alcohol (R'OH) as solvent | R' 3,3-dimethyl-5-oxohexanoate |
Derivatization Strategies for Analytical or Further Synthetic Purposes
Derivatization of this compound is a key strategy for both its analysis, particularly by gas chromatography-mass spectrometry (GC-MS), and for its use in further synthetic transformations.
For Analytical Purposes:
To enhance volatility and thermal stability for GC-MS analysis, the ketone and ester functional groups can be derivatized.
Silylation: The active hydrogen in the enol form of the ketone can be replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. semanticscholar.org Silylation reduces the polarity and increases the volatility of the compound, leading to improved chromatographic peak shape and resolution. gcms.cz
Oximation: The ketone can be converted to an oxime by reaction with hydroxylamine or its derivatives. This is a common derivatization technique for carbonyl compounds.
Reduction and Silylation: The ketone can be reduced to a secondary alcohol using a reducing agent like sodium borohydride, followed by silylation of the resulting hydroxyl group and the ester.
| Derivative | Reagent | Purpose |
| Trimethylsilyl (TMS) ether (of enol) | BSTFA, MSTFA | Increase volatility for GC-MS |
| Oxime | Hydroxylamine hydrochloride | Stabilize ketone for analysis |
For Further Synthetic Purposes:
The functional groups of this compound offer multiple handles for synthetic modifications.
Protection/Deprotection: The ketone or ester group can be selectively protected to allow for reactions at the other functional group. For example, the ketone can be protected as a ketal, allowing for transformations of the ester group.
Transformation of the Ketone: The ketone can undergo a variety of reactions, including reduction to a secondary alcohol, reductive amination to form an amine, or Wittig reactions to form an alkene.
Transformation of the Ester: The ester can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride, or converted to an amide by reaction with an amine.
These derivatization and transformation strategies highlight the potential of this compound as a versatile intermediate in the synthesis of more complex molecules.
Mechanistic Investigations of Reactions Involving Methyl 3,3 Dimethyl 5 Oxohexanoate
Reaction Pathway Elucidation for Key Transformations
The reactivity of Methyl 3,3-dimethyl-5-oxohexanoate is largely governed by the acidic protons on the α-carbons (C2 and C4) and the electrophilic nature of the carbonyl carbons. The elucidation of reaction pathways for this compound often involves considering the formation of enolate intermediates. fiveable.meutexas.edu
One of the fundamental transformations of β-keto esters is their reaction via enolate formation. fiveable.mejove.com In the presence of a suitable base, a proton can be abstracted from either the C2 or C4 position to form a resonance-stabilized enolate. The regioselectivity of this deprotonation is a key factor in determining the subsequent reaction pathway. The enolate can then act as a nucleophile, attacking various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Intramolecular reactions are also a significant aspect of the chemistry of this compound. The gem-dimethyl group at the C3 position can facilitate intramolecular cyclizations through the Thorpe-Ingold effect. wikipedia.org This effect suggests that the presence of bulky groups on a carbon chain can increase the rate of ring-closing reactions by altering bond angles and bringing the reactive ends of the molecule closer together. For instance, an intramolecular aldol-type condensation could lead to the formation of a six-membered ring, a common motif in natural products.
Furthermore, the ketone and ester functionalities can undergo various other transformations. For example, the ketone can be reduced to a secondary alcohol, or the ester can be hydrolyzed to a carboxylic acid. aklectures.com The elucidation of these reaction pathways often involves spectroscopic analysis of intermediates and products, as well as computational modeling to determine the most energetically favorable routes.
Role of Intermediates in Synthetic Cascades
Enolate ions are the most critical intermediates in the synthetic cascades involving this compound. masterorganicchemistry.com The formation of either the C2 or C4 enolate dictates the subsequent bond formation. For instance, in an alkylation reaction, the enolate will attack an alkyl halide, leading to the introduction of an alkyl group at either the C2 or C4 position. The choice of base and reaction conditions can influence which enolate is formed, thereby controlling the outcome of the synthetic cascade. masterorganicchemistry.com
In multi-step synthetic sequences, the initial product formed from an enolate-mediated reaction can serve as a substrate for subsequent transformations. For example, after an initial alkylation at the C4 position, the ketone functionality could be targeted for a reduction or a Wittig-type reaction. These sequential reactions, all stemming from the initial enolate intermediate, are central to building molecular complexity.
Another important class of intermediates are those formed during cyclization reactions. In a potential intramolecular aldol (B89426) condensation, a six-membered ring intermediate would be formed. The stability and subsequent reactivity of this cyclic intermediate would be crucial in determining the final product of the cascade. The gem-dimethyl group would play a significant role in stabilizing certain conformations of this intermediate. researchgate.net
Kinetic Studies of Reaction Rates and Selectivity
Kinetic studies provide valuable insights into the factors that govern the rates and selectivity of reactions involving this compound. A key area of investigation is the competition between the formation of the kinetic and thermodynamic enolates. wikipedia.org
The deprotonation of an unsymmetrical ketone can lead to two different enolates. The kinetic enolate is formed faster and is typically the less substituted enolate, resulting from the removal of the more accessible proton. The thermodynamic enolate is more stable and is usually the more substituted enolate. jackwestin.com The choice of reaction conditions, such as temperature and the steric bulk of the base, can be used to selectively generate one enolate over the other. rsc.org
For this compound, deprotonation at C4 would lead to the kinetic enolate, while deprotonation at C2 would form the thermodynamic enolate. The use of a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the C4 enolate. masterorganicchemistry.com Conversely, a smaller, weaker base at higher temperatures would allow for equilibration and favor the formation of the more stable C2 enolate.
The Thorpe-Ingold effect, driven by the gem-dimethyl group, can also have a significant kinetic impact, particularly on intramolecular reactions. wikipedia.org The increased rate of cyclization due to this effect can be quantified through kinetic experiments.
Below is an interactive data table illustrating the hypothetical influence of reaction conditions on the regioselectivity of enolate formation for this compound.
| Base | Temperature (°C) | C4-Enolate (Kinetic) % | C2-Enolate (Thermodynamic) % |
| LDA | -78 | 95 | 5 |
| NaOEt | 25 | 30 | 70 |
| NaH | 25 | 40 | 60 |
| t-BuOK | -78 | 90 | 10 |
This data is illustrative and intended to demonstrate the principles of kinetic and thermodynamic control.
Stereochemical Control and Stereoselectivity in Reactions
Achieving stereochemical control is a paramount goal in modern organic synthesis. In reactions involving this compound, the gem-dimethyl group at the prochiral C3 position can significantly influence the stereochemical outcome of reactions at adjacent centers.
During nucleophilic attack on the C5 carbonyl group, the gem-dimethyl group can exert steric hindrance, directing the incoming nucleophile to one face of the molecule over the other. This can lead to the preferential formation of one diastereomer. The conformational rigidity imposed by the gem-dimethyl group can lock the molecule into a specific conformation, enhancing the facial bias of the carbonyl group. acs.org
Furthermore, the introduction of a chiral center at either the C2 or C4 position via an enolate reaction can be achieved with high stereoselectivity using chiral auxiliaries or catalysts. For instance, asymmetric alkylation of the enolate can be accomplished using a chiral phase-transfer catalyst or by attaching a chiral auxiliary to the ester group.
In intramolecular reactions, the gem-dimethyl group can play a crucial role in dictating the stereochemistry of the newly formed stereocenters in the cyclic product. The preferred transition state for cyclization will be one that minimizes steric interactions with the gem-dimethyl group, leading to a high degree of diastereoselectivity. researchgate.net The ability to predict and control the stereochemical outcome of these reactions is essential for the synthesis of enantiomerically pure and complex molecules.
Advanced Analytical Methodologies for Characterization and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating methyl 3,3-dimethyl-5-oxohexanoate from reaction mixtures, byproducts, and impurities. These techniques are also essential for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. jmchemsci.comuin-alauddin.ac.id In GC, the compound is vaporized and separated from other volatile components in a mixture as it passes through a capillary column. uin-alauddin.ac.id The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification.
The typical setup for GC-MS analysis involves an instrument like an Agilent 7890A GC system coupled with a 5975C mass selective detector. A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used for separation. uin-alauddin.ac.id The analysis conditions, including the temperature program of the GC oven, the flow rate of the carrier gas (usually helium), and the ionization energy of the mass spectrometer, are optimized to achieve the best separation and detection of this compound. uin-alauddin.ac.idscione.com Identification of the compound is achieved by comparing its mass spectrum with reference spectra in databases like the National Institute of Standards and Technology (NIST) library. scione.com
Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injection Mode | Split |
| Temperature Program | Initial 50°C (2 min), ramp 8°C/min to 250°C, ramp 10°C/min to 280°C (hold 28 min) uin-alauddin.ac.id |
| Ion Source Temperature | 200°C - 230°C |
| Mass Range | 40-500 m/z |
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
For less volatile samples or complex matrices, High-Performance Liquid Chromatography (HPLC) and its combination with mass spectrometry (LC-MS) are invaluable. These techniques are suitable for the analysis of a wide range of organic molecules. bldpharm.com
In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analyte between the two phases. LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the sensitive and selective quantification of compounds in complex mixtures. nih.gov This method is particularly useful for monitoring the progress of reactions involving this compound and for purity assessment of the final product.
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of this compound by providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. rsc.org Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. nih.govnih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C=O, ester) | ~170 |
| C2 (CH₂) | ~50 |
| C3 (C(CH₃)₂) | ~35 |
| C4 (CH₂) | ~53 |
| C5 (C=O, ketone) | ~208 |
| C6 (CH₃) | ~30 |
| C3-CH₃ (gem-dimethyl) | ~25 |
| O-CH₃ (ester) | ~52 |
| Note: These are predicted values and may vary slightly from experimental data. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. nih.govresearchgate.net For this compound, these techniques can confirm the presence of key functional groups:
IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretching of the ester and ketone groups, as well as C-O and C-H stretching vibrations. nih.govnist.gov
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | ~1740 |
| C=O Stretch (Ketone) | ~1715 |
| C-O Stretch (Ester) | ~1200-1100 |
| C-H Stretch (sp³) | ~2950-2850 |
Mass Spectrometry Variants for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight and analyzing the fragmentation patterns of this compound, which provides further confirmation of its structure. nih.govnih.gov
Upon ionization in the mass spectrometer, the molecule fragments in a predictable manner. libretexts.orgdocbrown.info The analysis of these fragments helps to piece together the structure of the original molecule. For this compound, common fragmentation patterns would involve cleavage adjacent to the carbonyl groups and the loss of small neutral molecules or radicals. nih.govmdpi.comdtic.mil High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition.
Advanced Techniques for In-situ Reaction Monitoring
The synthesis of this compound, a process likely involving esterification, can be significantly optimized through the use of advanced in-situ analytical techniques. These methods provide real-time data from within the reactor, offering a continuous view of the reaction's progress without the need for disruptive and potentially unrepresentative sample extraction. spectroscopyonline.commt.com This approach is a core component of Process Analytical Technology (PAT), a framework used to design, analyze, and control manufacturing by measuring critical process parameters that impact product quality. americanpharmaceuticalreview.comnih.govmt.com For the synthesis of this specific keto ester, in-situ monitoring allows for precise tracking of reactant consumption, product formation, and the appearance of any transient intermediates or byproducts, thereby enabling enhanced control over the reaction.
Several spectroscopic techniques are particularly well-suited for real-time, in-situ monitoring of the synthesis of this compound, often employing fiber-optic probes inserted directly into the reaction vessel.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the progression of esterification reactions. americanpharmaceuticalreview.com During the synthesis of this compound from its corresponding carboxylic acid, FTIR can track the decrease in the broad O-H stretch of the acid and the simultaneous increase of the distinct ester carbonyl (C=O) peak, which appears at a different frequency than the acid's carbonyl. researchgate.netresearchgate.netquora.com This allows for the real-time calculation of reaction conversion and endpoint determination. acs.orgyoutube.com The technique provides a continuous stream of data, offering much more detail than intermittent offline analysis. youtube.com
Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman is highly effective for monitoring organic reactions. rsc.orgbeilstein-journals.orgrsc.org It is particularly advantageous in aqueous or protic media, as the Raman signal of water is weak, minimizing interference. acs.org For the synthesis of this compound, Raman spectroscopy can monitor the characteristic vibrational bands of the reactants and the product. oxinst.com For instance, changes in the C=O and C-C bond vibrations can be tracked to determine reaction kinetics and conversion rates. beilstein-journals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline analytical method, advancements have enabled in-situ NMR for reaction monitoring. acs.orgyoutube.com This technique offers highly specific and quantitative data. In the synthesis of this compound, the emergence and increase of the signal from the methyl ester's methoxy (B1213986) protons would provide a clear and unambiguous marker of product formation. In-situ NMR can provide detailed kinetic data and help identify reaction intermediates, offering a deep mechanistic understanding of the chemical process. rsc.orgrsc.orgnih.gov
The integration of these advanced in-situ monitoring techniques provides a wealth of data that can be used to generate detailed reaction profiles. This allows chemists and engineers to gain a profound understanding of the reaction kinetics and mechanism, identify rate-limiting steps, and observe the influence of process variables like temperature and catalyst concentration in real-time. This level of process understanding is critical for developing a robust, efficient, and safe manufacturing process for this compound. americanpharmaceuticalreview.commt.com
The following table summarizes the key attributes of these advanced in-situ monitoring techniques applicable to the synthesis of this compound.
| Technique | Principle | Monitored Parameters | Advantages |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular functional groups. mt.com | Decrease of carboxylic acid O-H stretch; shift in C=O frequency from acid to ester. researchgate.netquora.com | High sensitivity to functional groups; provides continuous quantitative data for reaction conversion. americanpharmaceuticalreview.comyoutube.com |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light by molecules. | Changes in C=O and other skeletal bond vibrations of reactants and products. beilstein-journals.org | Low interference from water; complementary to FTIR; suitable for a wide range of reaction conditions. rsc.orgacs.org |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. acs.org | Appearance and integration of specific proton signals (e.g., methoxy group); changes in the chemical shifts of reactant and product nuclei. youtube.com | Highly specific and quantitative; provides detailed structural and kinetic information; aids in mechanism elucidation. rsc.orgnih.gov |
Applications of Methyl 3,3 Dimethyl 5 Oxohexanoate in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
The utility of Methyl 3,3-dimethyl-5-oxohexanoate as a building block stems from the reactivity of its two functional groups. This dual reactivity allows it to be a precursor for the construction of more complex cyclic molecules. Research, primarily documented in patent literature, demonstrates its role in forming specific carbon skeletons through intramolecular reactions.
A primary application is in the synthesis of Dimedone, a well-known cyclic diketone. google.com In this context, this compound undergoes an intramolecular cyclization reaction. The process leverages the ester and ketone functionalities within the same molecule to construct the cyclohexanedione ring system of Dimedone.
Furthermore, it serves as a precursor for 3,3-dimethylglutaric acid, showcasing its role in synthesizing acyclic dicarboxylic acids through oxidative cleavage. google.com The defined structure of the ester makes it a reliable starting point for creating the five-carbon backbone of the resulting glutaric acid derivative.
Utility in the Preparation of Key Synthetic Intermediates
This compound is a key intermediate in the synthesis of specific organic compounds, most notably Dimedone and 3,3-dimethylglutaric acid.
The conversion to Dimedone is a prominent example of its application. The synthesis involves an intramolecular condensation reaction, facilitated by a base such as sodium methoxide (B1231860). google.com This reaction, akin to a Dieckmann condensation, results in the formation of the cyclic dione (B5365651) structure. The process is efficient, yielding Dimedone in high purity after acidification of the reaction mixture. google.com
Its use in preparing 3,3-dimethylglutaric acid further highlights its value as an intermediate. google.com This transformation involves the oxidation of the keto group, leading to the formation of a second carboxylic acid moiety.
The following table summarizes the role of this compound as a key intermediate:
| Intermediate Compound | Resulting Product | Transformation Type |
| This compound | Dimedone | Intramolecular Cyclization (Condensation) |
| This compound | 3,3-dimethylglutaric acid | Oxidation |
Contribution to Methodological Development in Specific Synthetic Routes
The use of this compound has contributed to the development of streamlined and efficient synthetic methods for producing Dimedone. A process described in European patent EP0065707A2 outlines a method designed to produce Dimedone from inexpensive starting materials, where this compound is a crucial, isolated intermediate. google.com
The patent describes the conversion of the ester to Dimedone by treatment with an alkali alcoholate in an anhydrous medium. google.com This specific route was developed to provide a simple and effective way to obtain high-purity Dimedone without requiring extensive or complex purification steps. The method emphasizes control over reaction conditions to facilitate a clean cyclization, representing a targeted methodological improvement for the synthesis of this specific cyclic dione. google.com
Industrial Synthesis Research and Process Optimization
Research into the synthesis of Dimedone via this compound provides insights into process optimization for industrial applications. The goal of the patented process is to enable a simple and economical manufacturing route. google.com
The process involves the treatment of this compound with sodium methoxide in a suitable solvent, followed by heating to drive the cyclization. google.com The reaction parameters, including solvent, temperature, and reaction time, have been investigated to maximize yield and purity. For instance, a described example uses sodium methoxide in dimethyl sulfoxide (B87167) at 80-100°C for 2 hours to achieve a Dimedone yield of 78.5%. google.com The ability to isolate the intermediate ester allows for a controlled, two-stage process that is amenable to larger-scale production. google.com
The table below details specific reaction conditions from a documented example, illustrating the focus on process parameters.
| Parameter | Value / Condition |
| Reactant | This compound |
| Reagent | Sodium methoxide |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 80-100 °C |
| Reaction Time | 2 hours |
| Reported Yield | 78.5% |
Structural Modifications and Analogues of Methyl 3,3 Dimethyl 5 Oxohexanoate
Synthesis and Investigation of Related Esters and Carboxylic Acids
The synthesis of esters and carboxylic acids related to Methyl 3,3-dimethyl-5-oxohexanoate often involves classical organic reactions. For instance, the corresponding carboxylic acid, 3,3-dimethyl-5-oxohexanoic acid, can be synthesized and serves as a key intermediate. chemsynthesis.comnih.gov The molecular formula for this acid is C8H14O3. chemsynthesis.com
One common strategy for modifying the ester group is through transesterification. This reaction allows for the exchange of the methyl group in this compound with other alkyl or aryl groups, leading to a diverse range of esters. Lipase-catalyzed transesterification has been shown to be a highly chemo- and stereoselective method for producing chiral β-keto esters. google.com This enzymatic approach is advantageous due to its mild, solvent-free conditions. google.com For example, ethyl 3,3-dimethyl-5-oxohexanoate can be prepared through the ozonolysis of isophorone (B1672270) followed by treatment with ethanol (B145695). prepchem.com
The synthesis of various β-keto esters can also be achieved through the condensation of aldehydes with ethyl diazoacetate, catalyzed by substances like molybdenum(VI) dichloride dioxide or NbCl5. organic-chemistry.org Additionally, β-keto thioesters can be synthesized via chemoselective soft enolization and acylation of thioesters. organic-chemistry.org These thioesters can then be converted into a variety of β-keto esters and amides. organic-chemistry.org
The table below summarizes some of the related esters and their corresponding molecular information.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | InChIKey |
| This compound | C9H16O3 | 172.22 | WHUYLFCBWGXUTJ-UHFFFAOYSA-N |
| 3,3-dimethyl-5-oxohexanoic acid | C8H14O3 | 158.197 | N/A |
| Ethyl 3,3-dimethyl-5-oxohexanoate | C10H18O3 | 186.25 | N/A |
| Methyl 5-methyl-3-oxohexanoate | C8H14O3 | 158.19 | WUGKTJAKSVEAFG-UHFFFAOYSA-N |
| Ethyl 5-methyl-3-oxohexanoate | C9H16O3 | 172.22 | FNVGQABNHXEIBU-UHFFFAOYSA-N |
| Methyl 3-methyl-5-oxohexanoate | C8H14O3 | 158.19 | QIZFMIXTHKTRJG-UHFFFAOYSA-N |
| Methyl 5,5-dimethyl-4-oxohexanoate | C9H16O3 | 172.22 | RBYITJRPJYFQRC-UHFFFAOYSA-N |
Data sourced from PubChem and other chemical databases. chemsynthesis.comsigmaaldrich.comnih.govnih.govnih.govnih.gov
Exploration of Variations in Alkyl Chain Substitution
Modifications to the alkyl chain of this compound have been explored to understand their impact on the molecule's properties. These variations can involve changing the position and nature of the methyl groups or altering the length of the carbon chain.
For instance, isomers such as Methyl 5-methyl-3-oxohexanoate, Methyl 3-methyl-5-oxohexanoate, and Methyl 5,5-dimethyl-4-oxohexanoate have been studied. nih.govnih.govnih.govchemsynthesis.com These compounds share the same molecular formula as some of the esters mentioned previously but differ in the arrangement of atoms, leading to distinct chemical and physical properties.
The synthesis of such analogs can be achieved through various synthetic methodologies. For example, a one-pot preparation of N-methyl-α-amino acid dipeptides from oxazolidinones has been developed, which could be adapted for synthesizing related structures. researchgate.net Additionally, the development of a manufacturing process for (S)-3-(aminomethyl)-5-methylhexanoic acid, an anticonvulsant, involved an Evans chiral alkylation, a technique that could be applied to create chiral variations in the alkyl chain. researchgate.net
The following table details some of the isomers with varied alkyl chain substitutions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | SMILES Notation |
| Methyl 5-methyl-3-oxohexanoate | C8H14O3 | 158.19 | methyl 5-methyl-3-oxohexanoate | CC(C)CC(=O)CC(=O)OC |
| Methyl 3-methyl-5-oxohexanoate | C8H14O3 | 158.19 | methyl 3-methyl-5-oxohexanoate | CC(CC(=O)C)CC(=O)OC |
| Methyl 5,5-dimethyl-4-oxohexanoate | C9H16O3 | 172.22 | methyl 5,5-dimethyl-4-oxohexanoate | CC(C)(C)C(=O)CCC(=O)OC |
Introduction of Additional Functional Groups and Heteroatoms
The introduction of additional functional groups and heteroatoms into the structure of this compound can significantly alter its chemical properties and reactivity. This can involve the synthesis of derivatives containing nitrogen, sulfur, or other elements.
For example, the synthesis of β-keto amides and thioesters from β-keto esters demonstrates the introduction of nitrogen and sulfur atoms into the core structure. organic-chemistry.orgrsc.org These transformations often proceed through intermediates like enols or acylketenes. rsc.org The reaction of β-keto esters with amino alcohols can lead to the exclusive formation of amides in excellent yields. rsc.org
Furthermore, the synthesis of complex molecules like methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate showcases the incorporation of a nitrogen heteroatom within a cyclic framework fused to an aromatic ring. researchgate.net This multi-step synthesis starts from 2,4-dimethylaniline (B123086) and involves N-alkylation, carbamoylation, hydrolysis, and an intramolecular Friedel-Crafts reaction. researchgate.net Such complex analogues highlight the versatility of synthetic strategies to introduce diverse functionalities.
Research has also explored the synthesis of α-keto acids and their esters, which are structurally related to the target compound. mdpi.comorganic-chemistry.org These methods include Friedel-Crafts acylation, Grignard reactions, and various oxidation techniques, providing pathways to introduce different functional groups at the α-position to the keto group. mdpi.com
Structure-Reactivity Relationship Studies of Modified Analogues
The study of structure-reactivity relationships in analogues of this compound is crucial for understanding how structural modifications influence chemical behavior. These studies often involve comparing the reactivity of a series of related compounds in specific chemical transformations.
For instance, the transesterification of β-keto esters is highly selective, likely proceeding through an enol intermediate where chelation between the two carbonyl groups and a catalyst heteroatom is important. rsc.org This suggests that modifications to the diketone moiety or the ester group will directly impact the rate and selectivity of such reactions.
In the synthesis of β-keto esters from aldehydes and ethyl diazoacetate, the choice of catalyst (e.g., molybdenum(VI) dichloride dioxide or NbCl5) and the nature of the aldehyde substrate (aromatic, aliphatic, or heterocyclic) influence the reaction's yield and selectivity. organic-chemistry.org This indicates a clear structure-reactivity relationship where the electronic and steric properties of the starting materials play a significant role.
Furthermore, studies on the homologation of ketones with α-alkyl α-diazo esters to form β-keto esters have shown that the choice of a chiral catalyst can lead to highly enantioselective reactions. organic-chemistry.org This highlights how the three-dimensional structure of both the substrate and the catalyst dictates the stereochemical outcome of the reaction, a key aspect of structure-reactivity relationships. The migration of different alkyl groups on the ketone during this process also provides insight into the electronic and steric factors governing the reaction mechanism. organic-chemistry.org
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the chemical reactivity of β-keto esters.
Electronic Properties and Reactivity Descriptors DFT methods, such as with the M06-2x functional and a 6-311+G(d,p) basis set, are commonly used to optimize the molecular geometry and calculate key electronic properties. nih.gov From the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), global reactivity descriptors can be derived. These descriptors, grounded in Conceptual DFT, help quantify the chemical behavior of a molecule. nih.gov
A hypothetical table of these descriptors for Methyl 3,3-dimethyl-5-oxohexanoate is shown below:
| Descriptor | Symbol | Definition | Predicted Significance |
| Vertical Ionization Potential | IP | E(N-1) - E(N) | Energy required to remove an electron. |
| Vertical Electron Affinity | EA | E(N) - E(N+1) | Energy released when an electron is added. |
| Chemical Hardness | η | (IP - EA) | Measures resistance to change in electron distribution. |
| Electronic Chemical Potential | µ | -(IP + EA) / 2 | Represents the "escaping tendency" of electrons. |
| Global Electrophilicity | ω | µ² / (2η) | Quantifies the ability to accept electrons. |
This table illustrates the types of data generated from DFT calculations. The values predict the molecule's general stability and propensity to engage in electronic interactions.
Local Reactivity and Site Selectivity While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint the most reactive sites for nucleophilic or electrophilic attack. The condensed Fukui functions (fk) and the condensed dual descriptor (fk2) are calculated to determine site selectivity. nih.gov For a β-keto ester like this compound, a key question is the relative electrophilicity of the ketone carbonyl versus the ester carbonyl.
Studies on analogous β-keto esters show that substituents can influence which carbonyl is more susceptible to nucleophilic attack. mdpi.com For instance, calculations might reveal that the ketone carbon has a higher value for fk+, indicating it is the preferred site for a nucleophile to attack. nih.gov Molecular Electrostatic Potential (MEP) maps offer a visual representation of this reactivity, showing negative potential (red/yellow) around the electronegative oxygen atoms of the carbonyl groups, identifying them as sites for electrophilic attack, and positive potential (blue) around hydrogen atoms. crimsonpublishers.com
Molecular Dynamics Simulations for Conformational Analysis
This compound is a flexible molecule, capable of adopting numerous spatial arrangements or conformations. Molecular dynamics (MD) simulations are employed to explore the conformational landscape and identify the most stable, low-energy structures.
The process typically begins with a conformational search to identify various energy minima. mdpi.com Each stable conformation is then used as a starting point for an MD simulation, which calculates the trajectory of atoms over time by solving Newton's equations of motion. Analysis of these trajectories, for instance by monitoring the Root Mean Square Deviation (RMSD), reveals the stability of different conformations and the energy barriers for converting between them. researchgate.net Studies on similar acyclic keto-esters and related structures have used these methods to determine preferences for planar or bent arrangements of the dicarbonyl unit, which significantly impacts reactivity. nih.gov For this compound, simulations would clarify the preferred orientation of the methyl ester group relative to the keto group and the rotational freedom around the C-C single bonds.
Computational Modeling of Enzyme-Substrate Interactions for Analogues
To explore the potential biological activity of compounds like this compound, computational modeling is used to predict how they might bind to and interact with enzyme active sites. This typically involves a two-step process of molecular docking followed by MD simulations. researchgate.net
First, molecular docking programs predict the most likely binding pose of the ligand (the β-keto ester analogue) within the enzyme's active site. nih.gov This provides a static snapshot of the interaction. Subsequently, MD simulations are run on the enzyme-ligand complex to assess the stability of this predicted binding mode. researchgate.net These simulations can reveal:
The stability of the complex over time.
Key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the ligand in the active site. researchgate.net
The binding free energy, which quantifies the affinity of the ligand for the enzyme.
For example, research on β-keto ester analogues designed as quorum-sensing inhibitors used docking and MD simulations to study their interactions with the LasR and LuxS proteins. mdpi.comnih.gov Similarly, docking experiments have been used to explain the high enantioselectivity of dehydrogenases in the reduction of β-keto esters. nih.gov Such studies for an analogue of this compound could provide valuable predictions of its potential as an enzyme inhibitor or substrate.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions, including identifying intermediates and calculating the structure and energy of transition states. β-Keto esters can undergo a variety of transformations, such as hydrolysis, Claisen condensations, and palladium-catalyzed reactions. nih.govnih.govlibretexts.org
DFT calculations can be used to model the entire reaction coordinate for a proposed mechanism. By locating the transition state structure—the highest energy point along the reaction path—the activation energy (ΔE‡) can be determined. This value is crucial as it governs the rate of the reaction.
For instance, in a base-catalyzed hydrolysis reaction, computational models could compare the energy barriers for nucleophilic attack at the keto versus the ester carbonyl, predicting the likely course of the reaction. researchgate.net In more complex organocatalytic or transition-metal-catalyzed reactions, these models can explain stereoselectivity by comparing the activation energies of the transition states leading to different enantiomers or diastereomers. acs.org For this compound, these methods could be applied to predict its behavior in various synthetic transformations, guiding the development of new chemical reactions.
Q & A
What are the optimized synthetic pathways for Methyl 3,3-dimethyl-5-oxohexanoate, and how do reaction conditions influence yield?
Basic
The synthesis typically involves Michael addition of methyl acrylate derivatives with ketone precursors. For example, a method analogous to methyl β-ketoester synthesis (e.g., using acetone and a catalyst) under controlled temperatures (20–120°C) achieves high selectivity . Key variables include solvent polarity (e.g., THF or DMF), catalyst choice (e.g., Lewis acids), and reaction time. Yields >80% are reported under optimized anhydrous conditions.
Advanced
Advanced routes may employ asymmetric catalysis to control stereochemistry at the 3,3-dimethyl position. For instance, chiral auxiliaries or organocatalysts (e.g., proline derivatives) can induce enantioselectivity during the ketone formation step. Comparative studies of Grignard vs. organozinc reagents in alkylation steps reveal differences in byproduct formation, requiring GC-MS or HPLC analysis to quantify impurities .
How can NMR and X-ray crystallography resolve ambiguities in the structural assignment of this compound?
Basic
1H-NMR is critical for identifying proton environments: the methyl ester (δ ~3.7 ppm), ketone-adjacent methyl groups (δ ~1.2–1.4 ppm), and the oxohexanoate backbone (δ ~2.5–3.0 ppm). 13C-NMR confirms the ketone (δ ~210 ppm) and ester carbonyl (δ ~170 ppm) .
Advanced
X-ray crystallography (e.g., from analogous compounds like methyl 6-amino-3,3-dimethyl-5-oxohexanoate) reveals bond angles and torsional strain in the 3,3-dimethyl moiety. Discrepancies between computational (DFT) and experimental data may arise due to crystal packing effects, requiring Rietveld refinement to validate .
What spectroscopic techniques are most effective for characterizing degradation products of this compound?
Basic
FT-IR identifies hydrolysis products: loss of ester carbonyl (1720 cm⁻¹) and emergence of carboxylic acid (1700–1680 cm⁻¹). LC-MS detects intermediates like 3,3-dimethyl-5-oxohexanoic acid (m/z ~159) under acidic conditions .
Advanced
High-resolution mass spectrometry (HRMS) coupled with isotopic labeling (e.g., deuterated solvents) tracks kinetic isotope effects during hydrolysis. NMR relaxation studies (T1/T2 measurements) quantify steric hindrance around the dimethyl groups, influencing degradation rates .
How does the steric bulk of the 3,3-dimethyl group influence reactivity in nucleophilic acyl substitution?
Advanced
The 3,3-dimethyl group creates steric hindrance , reducing nucleophilic attack at the β-keto position. Kinetic studies using substituted amines (e.g., aniline vs. tert-butylamine) show a 10-fold decrease in reaction rates with bulkier nucleophiles. Computational models (DFT) correlate activation energy with van der Waals radii of substituents .
What are the key challenges in identifying biological targets for this compound derivatives?
Advanced
Derivatives may interact with enzymes requiring flexible active sites (e.g., dehydrogenases). Competitive binding assays with fluorogenic substrates (e.g., NADH analogs) quantify inhibition constants (Ki). False positives arise due to nonspecific interactions with thiol groups, requiring orthogonal validation via surface plasmon resonance (SPR) .
How can contradictory data on the compound’s stability in aqueous buffers be reconciled?
Advanced
Discrepancies arise from pH-dependent hydrolysis : at pH 7.4, the ester hydrolyzes slowly (t1/2 ~24 hrs), while at pH <5, rapid acid-catalyzed cleavage occurs (t1/2 ~2 hrs). Buffer composition (e.g., phosphate vs. Tris) also affects ionic strength and degradation pathways. Use Arrhenius plots to extrapolate stability under storage conditions .
What computational methods predict the compound’s bioavailability and metabolic fate?
Advanced
QSAR models trained on β-ketoesters predict moderate logP (~1.5) and low BBB permeability. Docking simulations with cytochrome P450 isoforms (e.g., CYP3A4) identify likely oxidation sites (e.g., α-to-ketone methyl groups). Metabolite identification via in silico fragmentation libraries (e.g., MetFrag) aligns with experimental LC-MS/MS data .
How does the compound’s reactivity compare to structurally similar β-ketoesters?
Basic
Compared to methyl 3-oxopentanoate, the 3,3-dimethyl group reduces enolization propensity, shifting keto-enol equilibrium toward the keto form (verified by UV-Vis at 280 nm). This impacts condensation reactions (e.g., Knorr pyrrole synthesis) by lowering dienolate formation .
Advanced
Kinetic isotopic effect (KIE) studies using deuterated dimethyl groups reveal slower proton abstraction rates (kH/kD ~3.2), confirming steric and electronic modulation of reactivity. Comparative XRD of enol tautomers in analogous compounds (e.g., methyl 4-methyl-3-oxopentanoate) shows reduced crystallinity due to hindered planarization .
What strategies resolve regioselectivity issues in derivatizing the 5-oxo group?
Advanced
Protecting group strategies (e.g., ethylene ketal formation) shield the ketone during functionalization of the ester. Reductive amination with NaBH3CN selectively targets the oxo group, while Grubbs catalysts enable olefin metathesis at distal sites without ketone interference .
How do solvent effects influence the compound’s catalytic hydrogenation?
Advanced
Hydrogenation of the ketone to alcohol is solvent-dependent: polar aprotic solvents (e.g., DMF) favor Pt/C-catalyzed reduction (TOF ~50 h⁻¹), while protic solvents (e.g., MeOH) stabilize intermediates, reducing side reactions. In situ ATR-IR monitors H2 uptake and intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
